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Abstract
D-Iditol, a six-carbon sugar alcohol, holds interest within various scientific domains, including

pharmaceutical development and biochemical research. A comprehensive understanding of its

thermodynamic properties is crucial for applications ranging from drug formulation and stability

to metabolic pathway analysis. This technical guide provides a summary of the available

physicochemical data for D-Iditol and its common isomers, D-sorbitol and D-mannitol, due to

the limited availability of specific experimental thermodynamic data for D-Iditol. This document

also outlines the standard experimental protocols for determining such properties and presents

a relevant metabolic pathway involving iditol.

Introduction
D-Iditol is a polyol and an isomer of more common sugar alcohols like sorbitol and mannitol.[1]

[2] It serves as a chiral molecule in chemical synthesis and has been investigated for its role in

biological systems, including its accumulation in galactokinase deficiency.[2][3] Understanding

the thermodynamic parameters of D-Iditol, such as its enthalpy of formation, entropy, and heat

capacity, is essential for predicting its behavior in various chemical and biological processes,

including dissolution, crystallization, and metabolic transformations.

While experimental thermodynamic data for D-Iditol are scarce in publicly available literature,

the properties of its isomers, D-sorbitol and D-mannitol, have been extensively studied. This
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guide presents a comparative overview of this data to provide a foundational understanding for

researchers.

Physicochemical and Comparative Thermodynamic
Data
This section summarizes the known physicochemical properties of D-Iditol and the detailed

thermodynamic data for its isomers, D-sorbitol and D-mannitol.

Table 1: General Physicochemical Properties of D-Iditol
Property Value Source(s)

Chemical Formula C₆H₁₄O₆ [1][4]

Molar Mass 182.17 g/mol [5]

CAS Number 25878-23-3 [1][4]

Melting Point 74-78 °C

Boiling Point 230 °C [5]

Appearance
White to off-white crystalline

powder
TCI

Table 2: Comparative Thermodynamic Data of D-Iditol
Isomers (D-Sorbitol and D-Mannitol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3030399?utm_src=pdf-body
https://www.benchchem.com/product/b3030399?utm_src=pdf-body
https://www.caymanchem.com/product/35597/d-iditol
https://www.chemscene.com/product/25878-23-3.html
https://www.biosynth.com/p/MI07130/25878-23-3-d-iditol
https://www.caymanchem.com/product/35597/d-iditol
https://www.chemscene.com/product/25878-23-3.html
https://www.biosynth.com/p/MI07130/25878-23-3-d-iditol
https://www.benchchem.com/product/b3030399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermodynami
c Property

D-Sorbitol D-Mannitol Units Source(s)

Standard

Enthalpy of

Formation (Solid,

298.15 K)

-1353.7 ± 1.4 -1353.7 (approx.) kJ/mol [6]

Enthalpy of

Combustion

(Solid, 298.15 K)

-3009.4 ± 1.4 -3025 ± 2 kJ/mol [6][7]

Constant

Pressure Heat

Capacity (Solid,

298.15 K)

Not explicitly

stated
239.00 J/mol·K [7]

Note: The standard enthalpy of formation for D-mannitol is noted as being similar to D-sorbitol.

Specific values with error margins were not found in the immediate search results.

Experimental Protocols for Thermodynamic
Analysis
The determination of the thermodynamic properties of polyols like D-Iditol involves several key

experimental techniques. The following protocols are standard in the field and have been used

to characterize its isomers.

Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for measuring changes in heat

flow associated with thermal transitions in a material.

Objective: To determine the melting point, enthalpy of fusion, and heat capacity.

Methodology:

A small, precisely weighed sample (typically 1-10 mg) of the substance is hermetically

sealed in an aluminum pan.
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An empty sealed pan is used as a reference.

The sample and reference pans are placed in the DSC instrument.

The temperature of the sample and reference is increased at a constant rate (e.g., 10

K/min).

The difference in heat flow required to maintain the sample and reference at the same

temperature is measured.

The melting point is identified as the peak temperature of the endothermic event, and the

enthalpy of fusion is calculated from the area of the peak.

Heat capacity can be determined by comparing the heat flow to that of a known standard,

such as sapphire.

Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for determining heat capacity over a range of

temperatures.

Objective: To obtain precise heat capacity data as a function of temperature.

Methodology:

A known mass of the sample is placed in a calorimeter vessel, which is then sealed.

The calorimeter is placed within an adiabatic shield, and the system is cooled to the

starting temperature (e.g., with liquid nitrogen).

A measured amount of electrical energy is supplied to the sample, causing a small

increase in temperature.

The system is allowed to reach thermal equilibrium.

The temperature increase is precisely measured.
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The heat capacity is calculated from the electrical energy supplied and the resulting

temperature change.

This process is repeated over the desired temperature range.

Bomb Calorimetry
Bomb calorimetry is used to determine the enthalpy of combustion.

Objective: To measure the heat released during the complete combustion of the substance.

Methodology:

A weighed sample is placed in a crucible inside a high-pressure vessel (the "bomb").

The bomb is filled with pure oxygen under high pressure.

The bomb is submerged in a known quantity of water in an insulated container (the

calorimeter).

The sample is ignited electrically.

The temperature change of the water is measured to determine the heat released during

combustion.

The enthalpy of combustion is calculated from this heat release, taking into account the

heat capacity of the calorimeter system.

Metabolic Pathway of Iditol
D-Iditol and its stereoisomer L-Iditol are involved in the polyol pathway, which is linked to

fructose and mannose metabolism. A key enzyme in this pathway is L-iditol 2-dehydrogenase

(also known as sorbitol dehydrogenase), which catalyzes the interconversion of sorbitol to

fructose and L-iditol to L-sorbose. The accumulation of iditol has been noted in conditions such

as galactokinase deficiency.[2]
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Metabolic pathway showing the involvement of iditol isomers.

Conclusion
While specific experimental thermodynamic data for D-Iditol remains limited, this guide

provides a framework for understanding its likely properties through the analysis of its well-

characterized isomers, D-sorbitol and D-mannitol. The detailed experimental protocols offer a

clear path for researchers to determine these crucial parameters. The provided metabolic

pathway diagram situates D-Iditol within its biological context, highlighting its relevance in

metabolic studies. Further experimental investigation into the thermodynamic properties of D-
Iditol is warranted to support its application in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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